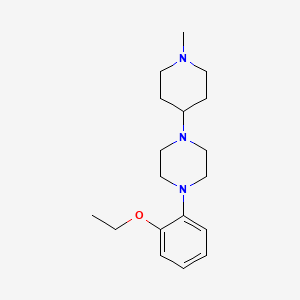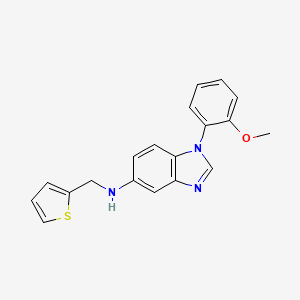![molecular formula C20H17N3O2 B5771288 N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide, also known as BAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAN is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of biochemical reactions that ultimately lead to cell death.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to be stable under a wide range of conditions, which makes it a versatile compound for use in various types of experiments. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for research on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. One area of interest is in the development of new cancer treatments based on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and other isonicotinamide compounds. Researchers are also exploring the potential use of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and its potential interactions with other compounds, which could lead to new insights into its biological activity.
Méthodes De Synthèse
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. This method has been widely used to synthesize N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the laboratory, and the chemical purity and yield of the product can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMWBAKJYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)



![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)

![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
